Indoleacetic Acid-13C6
Description
Significance of Stable Isotope Labeling in Phytohormone Studies
The use of stable isotope-labeled compounds, such as Indoleacetic Acid-13C6, has revolutionized the field of phytohormone analysis. This technique, often referred to as stable isotope dilution, offers significant advantages for the accurate quantification of plant hormones.
The core principle involves adding a known quantity of the labeled standard (e.g., IAA-13C6) to a plant sample at the beginning of the extraction process. researchgate.net Because the labeled and unlabeled forms of the hormone are chemically identical, they exhibit the same behavior during purification and analysis. nih.gov This co-purification allows researchers to accurately account for any loss of the target analyte during sample preparation, a common issue in complex biological matrices. nih.govscispace.com
The primary analytical technique used in conjunction with stable isotope labeling is mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC). researchgate.netnih.gov The mass spectrometer can differentiate between the endogenous hormone and the heavier, isotope-labeled standard based on their mass-to-charge ratio. By comparing the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, researchers can precisely calculate the absolute concentration of the hormone in the original sample. creative-proteomics.com
Key advantages of using stable isotope labeling in phytohormone studies include:
Enhanced Accuracy and Precision: It corrects for analyte loss during sample extraction and purification, leading to more reliable quantitative results. physiology.org
Mitigation of Matrix Effects: Complex biological samples can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal. Since the labeled standard is affected similarly to the endogenous analyte, these matrix effects are effectively normalized. nih.govplos.org
High Specificity: The use of selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in LC-MS/MS allows for the highly specific detection of the target hormone, even in the presence of other closely related compounds. nih.gov
Superiority over other labeling methods: Compared to deuterium (B1214612) (²H) labeled standards, ¹³C labeled standards like IAA-13C6 are generally considered superior because the isotopic label is not prone to exchange or loss during sample processing and fragmentation in the mass spectrometer. nih.govresearchgate.netcaymanchem.com
Historical Context of this compound Development and Application
The development and application of this compound as an internal standard for auxin analysis emerged from the need for more accurate and reliable quantification methods. Early studies on auxin often relied on bioassays or physicochemical methods that lacked the specificity and precision of modern techniques.
The synthesis of IAA labeled with ¹³C in the six carbons of the benzene (B151609) ring was a significant advancement. nih.gov This specific labeling pattern ensures high isotopic enrichment and maintains chromatographic properties identical to the unlabeled IAA, making it an ideal internal standard. nih.gov Its introduction provided a "gold standard" for quantitative mass spectral analysis of IAA.
Over the years, the use of IAA-13C6 has become integral to a wide range of research in plant physiology. It has been employed to study auxin biosynthesis, transport, and metabolism in various plant species and tissues. For instance, researchers have used IAA-13C6 to investigate the tryptophan-dependent and independent pathways of IAA biosynthesis in maize and Arabidopsis. osti.gov Feeding studies with labeled precursors, in conjunction with IAA-13C6 as an internal standard, have allowed scientists to trace the metabolic fate of IAA and identify its catabolites and conjugates. nih.govoup.comoup.com
Role of this compound in Advancing Auxin Homeostasis Understanding
Auxin homeostasis, the maintenance of a stable concentration of active auxin within plant cells and tissues, is crucial for normal growth and development. pnas.org this compound has been instrumental in dissecting the complex mechanisms that regulate IAA levels, including biosynthesis, transport, and inactivation through conjugation and catabolism. pnas.orgpnas.org
By enabling precise quantification, IAA-13C6 has allowed researchers to study the dynamic changes in IAA levels in response to various developmental and environmental cues. For example, studies have used this internal standard to investigate how temperature affects IAA turnover and biosynthetic pathways in Lemna gibba. nih.gov
Furthermore, IAA-13C6 has been essential in elucidating the roles of different IAA metabolic pathways. Research on Arabidopsis has shown that IAA can be inactivated through oxidation to 2-oxindole-3-acetic acid (oxIAA) or by conjugation to amino acids and sugars. nih.govpnas.org The use of ¹³C₆-labeled IAA and its metabolites as internal standards has been critical in quantifying the flux through these different pathways and understanding their relative importance in maintaining auxin homeostasis. oup.com For instance, studies have revealed that disrupting one pathway, such as IAA oxidation, leads to a compensatory increase in the formation of IAA conjugates, highlighting the redundancy and robustness of the homeostatic control mechanisms. pnas.org
Recent advancements in analytical techniques, such as Stable Isotope Labeled Kinetics (SILK), utilize precursors like [¹³C₆]anthranilate to trace the rapid turnover rates of IAA and its precursors, providing a more detailed understanding of the dynamic nature of auxin biosynthesis. plos.orgnih.govresearchgate.net
Research Findings on Auxin Levels in Different Plant Tissues
The application of stable isotope dilution analysis with this compound has generated a wealth of data on endogenous auxin concentrations in various plant species and tissues. These studies have revealed that IAA levels are spatially and temporally regulated.
Table 1: Endogenous Levels of Indole-3-Acetic Acid (IAA) and Phenylacetic Acid (PAA) in Arabidopsis thaliana
| Tissue | IAA (ng/g fresh weight) | PAA (ng/g fresh weight) |
| Dry Seeds | Higher than other tissues | 1.7-fold higher than IAA |
| Siliques | Higher than other tissues | 2.4-fold lower than IAA |
| Inflorescences | - | 14.8-fold higher than IAA |
| Cauline Leaves | - | 13.2-fold higher than IAA |
| Stems | - | 4-fold higher than IAA |
| Rosette Leaves | - | 7.6-fold higher than IAA |
| Roots | - | 8.3-fold higher than IAA |
| Data sourced from a study on auxin distribution in Arabidopsis, highlighting the often higher endogenous concentrations of PAA compared to IAA. oup.com |
Table 2: Distribution of Auxins in Tropaeolum majus
| Tissue | Free IAA (ng/g fresh weight) | IBA (ng/g fresh weight) | PAA (ng/g fresh weight) |
| Roots | Highest | Highest | Present |
| Young Leaves | High | High | Not Detected |
| Flowers | - | High | Not Detected |
| This table summarizes the relative concentrations of different auxins in various tissues of nasturtium, as determined by GC-MS with stable isotope dilution. nih.gov |
Properties
CAS No. |
100849-36-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
181.141 |
IUPAC Name |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Synonyms |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
Origin of Product |
United States |
Quantitative Methodologies and Analytical Approaches Utilizing Indoleacetic Acid 13c6
Isotope Dilution Mass Spectrometry for Indole-3-Acetic Acid Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of compounds in complex mixtures. The method involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest (in this case, Indoleacetic Acid-13C6) to the sample at the beginning of the extraction process. springernature.comumn.edu This internal standard, which is chemically identical to the endogenous analyte but has a different mass, co-elutes with the target compound during chromatographic separation. By measuring the ratio of the signal intensity of the unlabeled (endogenous) IAA to the labeled this compound, it is possible to accurately calculate the concentration of the endogenous IAA, correcting for any losses that may occur during sample preparation and analysis. The use of this compound, where six carbon atoms in the benzene (B151609) ring are replaced with the heavy isotope ¹³C, offers significant advantages over earlier deuterated standards, as the carbon-carbon bonds are not susceptible to isotopic exchange during sample processing, ensuring greater accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound Internal Standard
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the quantitative analysis of IAA for many years. springernature.comnih.gov The use of this compound as an internal standard in GC-MS based IDMS has been extensively validated. nih.govnih.gov In this approach, after extraction and purification, IAA and the added this compound are typically derivatized to increase their volatility and improve their chromatographic behavior. springernature.com A common derivatization agent is diazomethane, which converts the carboxylic acid group to a methyl ester. springernature.com
The derivatized sample is then injected into the gas chromatograph, where the methylated IAA and methylated this compound are separated. The eluting compounds are then ionized and detected by the mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific ions characteristic of the unlabeled and labeled IAA are monitored. For example, key ions monitored can include the molecular ion and specific fragment ions of both the analyte and the internal standard. The ratio of the peak areas of these selected ions allows for precise quantification of the endogenous IAA concentration. nih.govnih.gov Studies have demonstrated the utility of [¹³C₆]IAA for measuring endogenous IAA levels in various plant tissues, such as Lemna gibba G-3 and tomato seedlings. nih.govnih.govnih.gov
Table 1: Key Ions Monitored in GC-MS Analysis of Methylated IAA using this compound Internal Standard
| Compound | Ion Type | m/z (mass-to-charge ratio) |
| Methylated Indole-3-Acetic Acid | Molecular Ion | 189 |
| Methylated Indole-3-Acetic Acid | Fragment Ion | 130 |
| Methylated this compound | Molecular Ion | 195 |
| Methylated this compound | Fragment Ion | 136 |
This table is interactive and can be sorted by column.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Indole-3-Acetic Acid and Metabolite Analysis with this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular technique for the analysis of plant hormones, including IAA. mdpi.com A significant advantage of LC-MS/MS is that it often does not require derivatization of the analytes, simplifying sample preparation. The use of this compound as an internal standard is also central to accurate quantification in LC-MS/MS-based methods. nih.gov
In a typical LC-MS/MS workflow, the extracted and partially purified sample is injected into a liquid chromatograph. The separation of IAA and its metabolites is achieved on a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source. mdpi.comopenagrar.de The precursor ions of both endogenous IAA (e.g., m/z 176 for the protonated molecule [M+H]⁺) and the [¹³C₆]IAA internal standard (e.g., m/z 182) are selected in the first quadrupole. mdpi.comtandfonline.com These selected ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from the complex plant matrix. openagrar.de
This methodology has been successfully applied to the quantification of IAA and its amino acid conjugates in various plant species, including rice, and in other biological matrices like human plasma. nih.govtandfonline.com The high sensitivity of LC-MS/MS allows for the analysis of very small tissue samples. nih.gov
Sample Preparation and Purification Protocols for this compound-Based Analysis
The accuracy of IAA quantification is highly dependent on the efficiency and cleanliness of the sample preparation and purification steps. The addition of this compound at the very beginning of this process is crucial as it accounts for analyte loss at each subsequent stage. springernature.comumn.edu
A general protocol for sample preparation involves the following steps:
Homogenization: Plant tissue is flash-frozen in liquid nitrogen to halt metabolic activity and then homogenized in a suitable extraction solvent, often an acetone (B3395972) or isopropanol (B130326) solution containing an antioxidant. nih.govresearchgate.net
Extraction: The homogenized tissue is further extracted, and the solid debris is removed by centrifugation.
Solvent Partitioning: The supernatant is often subjected to liquid-liquid partitioning to remove interfering compounds. For instance, after evaporating the organic solvent, the aqueous residue can be acidified and partitioned against an organic solvent like chloroform (B151607) to extract the acidic IAA. nih.gov
Solid-Phase Extraction (SPE): Further purification is commonly achieved using SPE cartridges. C18 cartridges are widely used to retain IAA and other non-polar compounds while allowing more polar impurities to be washed away. tandfonline.com Amino-based SPE columns have also been employed in high-throughput protocols. springernature.comumn.edu
Derivatization (for GC-MS): For GC-MS analysis, the purified extract is derivatized, for example, by methylation with diazomethane, to increase the volatility of IAA. springernature.com For LC-MS/MS, this step is often omitted.
High-throughput methods have been developed that utilize a 96-well format for SPE, allowing for the processing of a large number of samples in a shorter time frame. springernature.comresearchgate.net
Validation and Accuracy Assessment of this compound-Dependent Quantification Methods
The validation of analytical methods is essential to ensure the reliability of the obtained quantitative data. For methods employing this compound, validation typically involves assessing several key parameters:
Accuracy: The accuracy of the method can be determined by performing recovery experiments. This involves spiking a blank matrix with known amounts of unlabeled IAA and the this compound internal standard and comparing the measured concentrations to the spiked amounts. Studies have shown that the accuracy and precision of methods using [¹³C₆]IAA are often better than 10%. nih.gov
Precision: Precision is assessed by analyzing replicate samples and is usually expressed as the coefficient of variation (CV%). Intra- and inter-assay CVs for IAA quantification using this compound are typically low, often below 15%. nih.gov
Linearity and Range: Calibration curves are generated by analyzing a series of standard solutions containing varying concentrations of unlabeled IAA and a fixed concentration of this compound. The method is considered linear over a range where the response is directly proportional to the concentration. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. LC-MS/MS methods utilizing this compound have demonstrated very low detection limits, in the femtomole range for IAA and its conjugates. tandfonline.com
Furthermore, the accuracy of these mass spectrometry-based methods has been validated by comparing the results with other analytical techniques. For example, quantitative analysis of IAA using GC-MS with a [¹³C₆]IAA internal standard has been used to assess the accuracy of commercial enzyme-linked immunosorbent assay (ELISA) kits, revealing that significant purification is often necessary for reliable ELISA results. oup.com
Elucidating Indole 3 Acetic Acid Biosynthetic Pathways Through Indoleacetic Acid 13c6 Tracing
Stable Isotope Labeled Kinetics (SILK) for Biosynthetic Flux Analysis
Stable Isotope Labeled Kinetics (SILK) is a sophisticated analytical approach that utilizes stable isotope-labeled precursors to trace the dynamics of metabolic pathways in real-time. plos.orgnih.govresearchgate.net This method allows researchers to monitor the incorporation of labels into various intermediates and the final product, providing insights into the turnover rates and flux through different biosynthetic routes. plos.orgnih.govresearchgate.net
In the context of IAA biosynthesis, SILK experiments often involve feeding plants with labeled precursors like [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole and then tracking the appearance of the label in downstream compounds, including IAA itself. plos.orgnih.govresearchgate.net By collecting samples at various time points, from seconds to minutes, a detailed kinetic profile of the pathway can be constructed. plos.orgnih.govresearchgate.net This high-resolution temporal data is crucial for understanding how plants dynamically regulate IAA levels in response to developmental cues and environmental stimuli. plos.orgnih.govnih.gov The use of ¹³C₆-IAA as an internal standard in these experiments is critical for accurate quantification of both labeled and unlabeled IAA pools, enabling the calculation of de novo biosynthesis rates. researchgate.netnih.gov
A key advantage of the SILK methodology is its ability to provide a more comprehensive view of the entire metabolic network, rather than focusing on a single step. plos.orgnih.gov This has been instrumental in revealing the complexity and interconnectedness of IAA biosynthesis. plos.orgnih.gov
Investigation of Tryptophan-Dependent Indole-3-Acetic Acid Biosynthesis
The biosynthesis of IAA from the amino acid tryptophan (Trp) is considered a major route in many plants. umd.edupnas.org Several Trp-dependent pathways have been proposed, distinguished by their key intermediates. pnas.orgnih.gov The use of ¹³C₆-labeled compounds has been pivotal in elucidating the contributions of these pathways.
The Indole-3-pyruvic acid (IPA) pathway is recognized as a predominant Trp-dependent IAA biosynthetic route in land plants. wur.nlplos.org This two-step pathway involves the conversion of Trp to IPA by the TAA (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS) family of enzymes, followed by the conversion of IPA to IAA, a reaction catalyzed by the YUCCA (YUC) family of flavin monooxygenases. wur.nlumn.edu
Isotope labeling studies have provided strong evidence for the significance of this pathway. For instance, experiments using [¹³C₃]serine, which labels the sidechain of Trp, have shown that the incorporation of ¹³C into IAA is significantly reduced in the presence of inhibitors targeting TAA and YUC enzymes. umn.eduumn.edu This demonstrates that the TAA/YUC pathway is a major contributor to the IAA pool. umn.eduumn.edu While ¹³C₆-IAA itself is not a precursor in these specific experiments, it is a crucial internal standard for the accurate quantification of the newly synthesized labeled IAA, allowing for precise measurement of the pathway's flux. umd.eduosti.gov In fungi like Neurospora crassa, the IPA pathway has also been characterized, where IPA is converted to indole-3-acetaldehyde (IAAld) and then to IAA. plos.orgnih.gov
The Indole-3-acetaldoxime (IAOx) pathway is another significant route for IAA biosynthesis, particularly in Brassicaceae like Arabidopsis thaliana. pnas.orgnih.govmdpi.com In this pathway, Trp is converted to IAOx by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3. wur.nlfrontiersin.org IAOx then serves as a branch-point intermediate for the synthesis of IAA, as well as defense compounds like indole (B1671886) glucosinolates and camalexin. frontiersin.org
Feeding experiments with ¹³C₆-labeled IAOx have been definitive in confirming the downstream steps of this pathway. pnas.orgnih.gov When CYP79B-deficient Arabidopsis mutants, which are unable to produce IAOx, were supplied with ¹³C₆-IAOx, the ¹³C label was efficiently incorporated into downstream intermediates and ultimately into IAA. pnas.orgnih.gov This provided direct biochemical evidence for the conversion of IAOx to IAA. pnas.orgnih.gov These studies also identified indole-3-acetamide (B105759) (IAM) and indole-3-acetonitrile (B3204565) (IAN) as key intermediates in the IAOx-dependent pathway. pnas.orgnih.govnih.gov
| Metabolite | ¹³C₆ Labeling Efficiency (%) |
|---|---|
| Indole-3-Acetamide (IAM) | 97.5% |
| Indole-3-Acetic Acid (IAA) | Moderately Labeled |
The Tryptamine (TAM) and Indole-3-acetamide (IAM) pathways are two other proposed routes for Trp-dependent IAA biosynthesis. pnas.orgmdpi.com The TAM pathway involves the decarboxylation of Trp to tryptamine, which is then converted to IAA, possibly via indole-3-acetaldehyde (IAAld). mdpi.comoup.com The IAM pathway proceeds through the conversion of Trp to IAM, which is then hydrolyzed to IAA. frontiersin.org
Labeling experiments have helped to clarify the roles of these intermediates. In pea roots, feeding with deuterium-labeled Trp led to the detection of labeled tryptamine, IAAld, and IAA, supporting the operation of the TAM pathway in that system. oup.com In Arabidopsis, as mentioned previously, feeding ¹³C₆-IAOx to cyp79b2 cyp79b3 mutants resulted in highly efficient labeling of IAM, confirming that in this species, IAM is primarily derived from IAOx. pnas.orgnih.gov The level of IAM was found to be drastically reduced in these mutants but was restored upon application of IAOx. nih.gov These findings highlight the species-specific nature of IAA biosynthetic pathways and the power of isotopic labeling in dissecting these routes. pnas.orgnih.gov In the bacterium Burkholderia pyrrocinia, both IAM and TAM were detected as intermediates, and the key enzymes of the IAM pathway were functionally characterized. frontiersin.org
Indole-3-Acetaldoxime (IAOx) Pathway Contributions Assessed with Indoleacetic Acid-13C6 Tracers
Exploration of Tryptophan-Independent Indole-3-Acetic Acid Biosynthesis Pathways Utilizing this compound
For many years, the existence of a Trp-independent pathway for IAA biosynthesis has been hypothesized, based on labeling studies where precursors upstream of Trp, such as anthranilate, showed higher label incorporation into IAA than Trp itself. pnas.orgumn.edu This suggests a route to IAA that bypasses the free Trp pool. umn.edu
Recent research has provided compelling evidence for this pathway, particularly in Arabidopsis. pnas.org The key enzyme, INDOLE SYNTHASE (INS), is proposed to initiate this pathway by producing indole, which then serves as a precursor for IAA. pnas.org To differentiate between Trp-dependent and -independent pathways, researchers have employed elegant labeling strategies. pnas.orgresearchgate.net For example, seedlings were fed with ¹³C₆-anthranilic acid, a common precursor for both pathways. pnas.orgresearchgate.net In a parallel experiment, unlabeled Trp was added along with the ¹³C₆-anthranilic acid. The addition of unlabeled Trp is expected to dilute the labeled Trp pool, thereby reducing the synthesis of ¹³C₆-IAA specifically through the Trp-dependent pathway. pnas.orgresearchgate.net
In these experiments, mutants deficient in the Trp-dependent pathway (trp3-1) showed no significant decrease in ¹³C₆-IAA production when unlabeled Trp was added, whereas wild-type and mutants deficient in the Trp-independent pathway (ins-1) did. pnas.orgresearchgate.net This indicates that the ins-1 mutant has a compromised Trp-independent pathway. pnas.orgresearchgate.net These studies underscore the coordinated regulation of both Trp-dependent and -independent pathways in plants. pnas.org
| Genotype | Change in ¹³C₆-IAA Content with Unlabeled Trp |
|---|---|
| Wild-Type (Col-0) | Significant Decrease |
| ins-1 (Trp-independent mutant) | Significant Decrease |
| trp3-1 (Trp-dependent mutant) | No Significant Decrease |
Enzymatic Characterization and Gene Expression Analysis in Indole-3-Acetic Acid Biosynthesis via Isotopic Labeling
Isotopic labeling, including the use of ¹³C₆-IAA as an internal standard, is a cornerstone for characterizing the enzymes and genes involved in IAA biosynthesis. By combining genetic approaches (using mutants) with metabolic profiling, researchers can link specific genes to enzymatic steps in the pathway.
For example, the characterization of the CYP79B2 and CYP79B3 genes in Arabidopsis was heavily reliant on metabolic analysis of cyp79b2 cyp79b3 double mutants. pnas.orgnih.gov The finding that these mutants had abolished IAOx production and consequently reduced IAM levels provided strong evidence for the function of these enzymes in converting Trp to IAOx. pnas.orgnih.gov Similarly, the analysis of TAA and YUC family mutants and their response to inhibitors, quantified using stable isotope dilution mass spectrometry, has been crucial in confirming their roles in the IPA pathway. wur.nlumn.edu
Furthermore, gene expression analysis can be correlated with metabolic flux data obtained from labeling studies. For instance, in Azospirillum brasilense, the expression of the ipdC gene, which encodes a key enzyme in the IPA pathway, was shown to coincide with the profile of IAA synthesis under different environmental conditions. oup.com In Arabidopsis, overexpression of CYP79B2 leads to elevated levels of IAOx and IAA, which in turn induces the expression of IAA-responsive genes. frontiersin.org These integrated approaches, where genetic manipulation is combined with precise quantification of metabolic changes using tools like ¹³C₆-IAA, are essential for building a complete picture of the regulation of IAA biosynthesis.
Mechanisms of Indole 3 Acetic Acid Metabolism and Inactivation Probed with Indoleacetic Acid 13c6
Conjugation of Indole-3-Acetic Acid: Insights from Indoleacetic Acid-13C6 Metabolite Identification
The conjugation of IAA to other molecules is a primary mechanism for regulating its activity. The use of ¹³C₆-IAA has been instrumental in identifying and quantifying these conjugated forms, revealing the dynamic nature of auxin regulation.
One of the major routes of IAA inactivation is its conjugation to amino acids. Feeding studies utilizing ¹³C₆-IAA have definitively identified Indole-3-acetylaspartic acid (IAA-Asp) and Indole-3-acetylglutamic acid (IAA-Glu) as major metabolites in various plant species, including Arabidopsis thaliana and tomato. nih.govpnas.orgnih.gov In Arabidopsis, the Gretchen Hagen3 (GH3) family of enzymes is responsible for catalyzing the formation of these amide-linked conjugates. pnas.orgpnas.org
Experiments with ¹³C₆-IAA have demonstrated that when the primary oxidative degradation pathway is impaired, the plant compensates by shunting excess IAA into the amino acid conjugation pathway. For instance, in Arabidopsis mutants lacking the AtDAO1 enzyme, which is involved in IAA oxidation, there is a significantly higher rate of conversion of ¹³C₆-IAA into [¹³C₆]IAA-Asp and [¹³C₆]IAA-Glu compared to wild-type plants. pnas.org This highlights the crucial role of amino acid conjugation as a compensatory mechanism for maintaining auxin homeostasis. In tomato pericarp discs fed with [¹³C₆]IAA, [¹³C₆]IAA-Asp was identified as a key metabolite, particularly in immature fruit, indicating that this pathway is developmentally regulated. nih.gov
Table 1: Relative Abundance of ¹³C₆-IAA Amino Acid Conjugates in Arabidopsis Mutants
| Genotype | [¹³C₆]IAA-Asp Accumulation (Fold Change vs. Wild Type) | [¹³C₆]IAA-Glu Accumulation (Fold Change vs. Wild Type) |
|---|---|---|
| dao1-1 Mutant | ~280-fold increase | ~46-fold increase |
| dao1-2D (Overexpressor) | Significantly reduced | Significantly reduced |
Data derived from studies on AtDAO1 function, illustrating the shift towards amino acid conjugation when oxidation is blocked. pnas.org
Another significant pathway for IAA metabolism is the formation of glucose esters. The use of ¹³C₆-IAA has enabled the unequivocal identification of Indole-3-acetyl-β-D-glucose (IAA-Glc) as a primary conjugate. nih.gov In tomato, for example, studies with ¹³C₆-IAA showed that while immature pericarp primarily forms IAA-Asp, mature pericarp converts a greater proportion of IAA into its glucosyl conjugate. nih.gov This suggests a developmental shift in the preferred conjugation pathway.
In Arabidopsis, the formation of IAA-Glc is catalyzed by UDP glucosyltransferases, such as UGT84B1. pnas.org Unlike some amino acid conjugates, which are considered irreversible degradation products, IAA-Glc is often viewed as a reversible storage form that can be hydrolyzed to release free, active IAA. nih.gov Feeding experiments with ¹³C₆-IAA in Arabidopsis have shown that the formation of [¹³C₆]IAA-Glc is a rapid process, occurring within hours of application. pnas.org
Beyond the common aspartate, glutamate, and glucose conjugates, ¹³C₆-IAA has aided in the discovery of other, less abundant conjugated forms. In studies with tomato pericarp, besides identifying [¹³C₆]IAA-Asp and [¹³C₆]IAA-Glc, researchers detected other unidentified amide-linked conjugates. nih.gov In Arabidopsis, feeding experiments with a mixture containing ¹³C₆-IAA led to the detection of minor metabolites, including hydroxylated forms of IAAsp when high concentrations of IAA were applied. nih.gov These findings suggest a more complex network of conjugation than previously understood. The stable isotope label allows for the confident identification of these novel metabolites against a complex biological background.
Glucose Conjugation (e.g., Indole-3-Acetyl-β-D-glucose)
Oxidative Degradation of Indole-3-Acetic Acid to Oxoindole-3-Acetic Acid (OxIAA) and Derivatives
The primary catabolic, or irreversible degradation, pathway for IAA in many plants is its oxidation to 2-oxindole-3-acetic acid (oxIAA). pnas.orgnih.gov The use of ¹³C₆-IAA as a tracer has been pivotal in confirming this pathway and understanding its regulation. When ¹³C₆-IAA is supplied to plant tissues, the appearance of [¹³C₆]oxIAA can be monitored over time, providing a direct measure of oxidative degradation. pnas.org
In Arabidopsis, the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes are key to this process. nih.govpnas.org Studies on dao mutants using ¹³C₆-IAA have provided clear evidence for their function. In dao1 loss-of-function mutants, the conversion of exogenously applied [¹³C₆]IAA to [¹³C₆]oxIAA is significantly reduced or absent. nih.govpnas.org Conversely, in lines that overexpress the AtDAO1 gene, the oxidation of [¹³C₆]IAA to [¹³C₆]oxIAA and its subsequent glucose conjugate, [¹³C₆]oxIAA-glc, occurs much more rapidly than in wild-type plants. pnas.org
Interestingly, recent research has revealed a more intricate pathway where IAA is first conjugated to amino acids like aspartate and glutamate, and these conjugates are then oxidized by DAO1 to form oxIAA-Asp and oxIAA-Glu. nih.gov These are subsequently hydrolyzed to release the inactive oxIAA. nih.gov Feeding experiments with [¹³C₆]IAA in gh3 mutants (which are deficient in amino acid conjugation) showed that the production of [¹³C₆]oxIAA was blocked, indicating that conjugation is a necessary preceding step for oxidation by the DAO1 pathway. nih.gov
Turnover Rates and Homeostatic Regulation of Indole-3-Acetic Acid Monitored by this compound Pulse-Chase Experiments
Pulse-chase experiments using ¹³C₆-IAA are a powerful method for studying the dynamics of auxin homeostasis in vivo. In this technique, plant tissues are briefly exposed (the "pulse") to ¹³C₆-IAA, which is then replaced by a medium containing unlabeled IAA (the "chase"). By measuring the ratio of labeled to unlabeled IAA and its metabolites at various time points during the chase, researchers can calculate the rate at which the auxin pool is turned over. nih.gov
These experiments have revealed that IAA is a highly dynamic molecule with a rapid turnover rate in plant tissues. pnas.orgnih.gov For example, studies in Lemna gibba using ¹³C₆-IAA demonstrated that the rate of IAA turnover is sensitive to environmental conditions such as temperature. nih.gov In Arabidopsis seedlings, feeding with [¹³C₆]IAA showed rapid labeling of the pools of major conjugates and catabolites within just a few hours, confirming that IAA is constantly being synthesized, conjugated, and degraded to maintain appropriate levels. pnas.org
These kinetic studies, made possible by stable isotope labeling, have underscored the redundancy and interconnectivity of IAA metabolic pathways. For example, when the oxidative pathway is blocked in dao1 mutants, the dramatic increase in amino acid conjugates demonstrates a robust homeostatic mechanism to prevent the over-accumulation of active auxin. pnas.org This intricate regulation ensures that the precise levels of IAA required for normal plant development are maintained.
Dynamics of Indole 3 Acetic Acid Transport Investigated with Indoleacetic Acid 13c6
Polar Auxin Transport Mechanisms Studied Using Indoleacetic Acid-13C6 as a Tracer
The study of polar auxin transport has been significantly advanced by using this compound as a tracer. This method, often coupled with mass spectrometry, allows for the precise quantification of transported auxin, distinguishing it from the plant's own endogenous IAA. nih.gov In experiments using Arabidopsis thaliana hypocotyls, [¹³C₆]IAA was applied to the apical end to trace its movement. nih.gov
Research has demonstrated that a significant amount of the applied [¹³C₆]IAA is transported in a basipetal direction (from the shoot tip towards the base). nih.gov A key finding from these tracer studies is that the majority of the transported auxin remains in its free, unconjugated form. nih.gov While some of the [¹³C₆]IAA taken up by the hypocotyls is converted into conjugates, such as amide-linked forms, the dominant form found in the basal sections is free [¹³C₆]IAA. nih.govnih.gov This indicates that IAA is primarily transported in its active state over long distances.
The use of [¹³C₆]IAA has established a reliable method for quantifying the movement of small molecules in plants, providing clear insights into the dynamics of polar auxin flow. nih.govnih.gov For instance, after a 5-hour transport period in Arabidopsis hypocotyls, free [¹³C₆]IAA was the predominant form detected in the lower sections and receiver blocks, confirming the efficiency of its polar transport system. nih.gov
Table 1: Distribution of [¹³C₆]IAA Forms in Arabidopsis Hypocotyls After Basipetal Transport
| Hypocotyl Section | Dominant Form of ¹³C₆-Labeled Auxin | Observation |
| Upper Half (Application Site) | Amide-linked [¹³C₆]IAA | A significant portion of the applied [¹³C₆]IAA is converted to amide-linked conjugates at the site of application. nih.gov |
| Lower Half & Receiver | Free [¹³C₆]IAA | The majority of the auxin that is transported basipetally remains as free, unconjugated [¹³C₆]IAA. nih.gov |
Comparative Analysis of Indole-3-Acetic Acid and Indole-3-Butyric Acid Transport Pathways via this compound and Related Isotopic Forms
Stable isotope labeling has been crucial for comparing the transport characteristics of different auxins, such as Indole-3-Acetic Acid (IAA) and Indole-3-Butyric Acid (IBA). nih.govnih.gov IBA is a naturally occurring auxin precursor that can be converted to IAA. frontiersin.org By using [¹³C₆]IAA and isotopically labeled IBA (e.g., [¹³C₁]IBA) in parallel experiments, researchers have uncovered significant differences in their transport pathways. nih.govnih.gov
Studies in Arabidopsis hypocotyls revealed that the amount of transported IBA is dramatically lower than that of IAA. nih.govoup.com While [¹³C₆]IAA showed robust basipetal transport, the proportion of applied [¹³C₁]IBA that moved basipetally was much smaller. nih.gov This suggests that long-distance transport plays a less significant role for IBA compared to IAA in establishing auxin pools. nih.gov
Furthermore, the metabolic fate of these two auxins during transport differs considerably. A large portion of the applied [¹³C₁]IBA was converted to [¹³C₁]IAA and ester-linked [¹³C₁]IBA during the transport period. nih.gov In contrast, most of the applied [¹³C₆]IAA was converted to amide-linked conjugates, particularly at the apical end, with very little conjugated [¹³C₆]IAA being transported to the basal end. nih.govnih.gov These findings demonstrate that the transport mechanisms for IAA and IBA are distinct. nih.govoup.com
Table 2: Comparative Transport and Metabolism of [¹³C₆]IAA and [¹³C₁]IBA in Arabidopsis Hypocotyls
| Feature | [¹³C₆]Indole-3-Acetic Acid (IAA) | [¹³C₁]Indole-3-Butyric Acid (IBA) |
| Transport Rate | High | Dramatically Lower than IAA nih.govnih.gov |
| Primary Transported Form | Free [¹³C₆]IAA nih.gov | Free [¹³C₁]IBA and its metabolites |
| Metabolism during Transport | Conversion to amide-linked conjugates, primarily at the application site. nih.gov | Significant conversion to [¹³C₁]IAA and ester-linked [¹³C₁]IBA. nih.gov |
| Effect on Auxin Pools | Long-distance transport has a major effect on IAA pools. nih.gov | Long-distance transport has a much smaller effect on IBA pools. nih.gov |
Influence of Auxin Transport Inhibitors on Indole-3-Acetic Acid Gradients and Distribution using this compound
Auxin transport inhibitors are chemical tools used to probe the mechanisms of polar auxin transport. usp.br N-1-naphthylphthalamic acid (NPA) is a well-known inhibitor that disrupts the directional flow of auxin. medchemexpress.com Experiments using [¹³C₆]IAA as a tracer have provided detailed insights into how these inhibitors affect auxin distribution.
When NPA is applied, it significantly impacts the movement and metabolism of IAA. In studies with Arabidopsis hypocotyls, the presence of NPA led to a notable increase in the amount of amide-linked [¹³C₆]IAA in the upper hypocotyl sections where the tracer was applied. nih.gov This suggests that when basipetal transport is blocked by the inhibitor, the accumulated IAA is more readily converted into its amide-conjugated, inactive form.
Interestingly, the same study showed that the transport of [¹³C₁]IBA was not significantly reduced by NPA. nih.govnih.gov This finding provides strong evidence that the transport mechanism for IBA is distinct from the classic, NPA-sensitive polar transport system that governs IAA movement. nih.govoup.com The use of [¹³C₆]IAA in conjunction with inhibitors like NPA allows for a clear dissection of different transport pathways and their regulatory mechanisms.
Table 3: Effect of NPA on the Distribution of ¹³C-Labeled Auxins
| Labeled Auxin | Treatment | Key Finding | Implication |
| [¹³C₆]IAA | NPA | Increased levels of amide-linked [¹³C₆]IAA in the upper hypocotyl. nih.gov | Blocking polar transport enhances the conjugation of IAA at the site of accumulation. |
| [¹³C₁]IBA | NPA | IBA transport was not reduced by NPA. nih.govoup.com | IBA transport is largely independent of the NPA-sensitive polar auxin transport pathway. |
Insights into Plant Physiological Processes and Developmental Regulation Gained Through Indoleacetic Acid 13c6 Research
Role in Root Development and Architecture
The development of a robust root system is fundamental for nutrient and water uptake, and IAA is a key regulator of this process. bakerandbaker.co.in Research utilizing Indoleacetic Acid-13C6 has been instrumental in elucidating the nuanced roles of auxin in shaping root architecture.
Studies in the model plant Arabidopsis thaliana have demonstrated that the localized distribution of IAA is critical for lateral root formation. nih.gov By using IAA-13C6 as an internal standard, researchers have been able to accurately measure the altered distribution of endogenous IAA in mutants with defects in auxin transport. nih.gov For instance, mutations in the auxin influx carrier AUX1 disrupt the normal transport of IAA from source tissues (like young leaves) to sink tissues (the roots), leading to modified root architecture. nih.gov Gas chromatography-selected reaction monitoring-mass spectrometry measurements, which rely on the precise quantification enabled by IAA-13C6, revealed that aux1 mutants have altered IAA levels in both their leaves and roots. nih.gov
Furthermore, the application of labeled IAA has helped to differentiate the roles of different auxins in root development. While IAA is a major player, other compounds like Indole-3-butyric acid (IBA) also contribute. researchgate.net Research in rice has shown that while both IAA and IBA can influence root gravitropism, IBA is more effective in promoting lateral root initiation. researchgate.net Such distinctions are crucial for a comprehensive understanding of the hormonal control of root growth and can be more clearly defined through the use of stable isotope-labeled auxins like IAA-13C6 for quantitative analysis.
Contributions to Shoot Growth and Lateral Branching
The regulation of shoot growth and branching, including the phenomenon of apical dominance where the main shoot inhibits the growth of lateral buds, is tightly controlled by auxin. bakerandbaker.co.in The use of this compound has provided a clearer picture of how auxin dynamics influence these above-ground processes.
Research on grafted peach trees and hybrid rootstocks investigated the role of IAA in paradormancy (the temporary suspension of growth of lateral buds) and sylleptic shoot development (the growth of lateral branches from a developing shoot). researchgate.net By analyzing the concentration of IAA in apical and axillary buds, researchers found a positive correlation between auxin levels and the number and length of lateral shoots. researchgate.net This suggests that the vigor-inducing effect of a rootstock may depend on its ability to promote high auxin levels in the axillary buds of the scion, thereby stimulating their growth. researchgate.net Accurate quantification of IAA, facilitated by isotope-labeled standards, is essential for establishing such correlations.
Studies on auxin transport mutants in Arabidopsis, such as lop1, have also shed light on the importance of directional auxin flow for normal shoot development. biologists.com The lop1 mutant exhibits defects in the basipetal (downward) transport of IAA, leading to abnormalities in leaf midvein development. biologists.com Interestingly, these mutants have normal levels of free IAA, suggesting that the developmental defects are a direct result of disrupted transport rather than altered biosynthesis. biologists.com This highlights the importance of precise IAA quantification, as provided by methods using IAA-13C6, to distinguish between changes in hormone levels and transport.
Auxin Signaling Pathways and Gene Regulation Studies Using this compound for Endogenous Auxin Quantification
This compound is a critical tool for dissecting the intricate signaling pathways and gene regulatory networks governed by auxin. As an internal standard, it allows for the accurate measurement of endogenous IAA levels, which is fundamental to understanding how cells perceive and respond to this hormone. oup.com
The primary mechanism of auxin action involves its binding to TIR1/AFB family receptors, which leads to the degradation of Aux/IAA transcriptional repressor proteins. This, in turn, activates the expression of a wide array of auxin-responsive genes that drive various developmental processes. Studies using IAA-13C6 for precise quantification have helped to link specific physiological responses to changes in endogenous IAA concentrations.
For example, research in Arabidopsis has shown that overexpression of the CYP79B2 gene, which is involved in an auxin biosynthesis pathway, leads to increased levels of IAA and a greater number of lateral roots. wur.nl Conversely, increasing IAA levels through this pathway can lead to a reduction in the levels of another auxin, phenylacetic acid (PAA). wur.nl This demonstrates a feedback mechanism where the levels of different auxins are co-regulated. The ability to accurately quantify these changes using IAA-13C6 is crucial for unraveling such complex hormonal crosstalk.
Stress Responses and Environmental Adaptations Involving Indole-3-Acetic Acid Dynamics
Plants, being sessile organisms, must constantly adapt their growth and development to changing environmental conditions. Auxin plays a pivotal role in mediating these responses. bakerandbaker.co.in The use of this compound has been instrumental in understanding how IAA dynamics are altered in response to various stresses.
Studies on the effect of temperature on IAA metabolism in the aquatic plant Lemna gibba have shown that both IAA levels and its turnover rate are highly responsive to changes in growth temperature. nih.gov Using stable isotope-mass spectrometric techniques with IAA-13C6, researchers found that the primary biosynthetic pathway for IAA shifted from a tryptophan-dependent pathway at lower temperatures to a tryptophan-independent pathway at higher temperatures. nih.gov This demonstrates a remarkable metabolic plasticity that allows the plant to maintain appropriate auxin levels across a range of environmental conditions.
Research has also explored the interplay between IAA and other signaling molecules in stress responses. For instance, melatonin (B1676174), another important plant growth regulator, interacts with IAA to modulate stress resistance. mdpi.comnih.gov At low concentrations, melatonin can promote IAA synthesis, while at high concentrations, it can reduce IAA levels. mdpi.comnih.gov This complex interaction highlights the integrated nature of plant signaling networks in orchestrating responses to environmental challenges. Accurate quantification of IAA using labeled standards is essential for deciphering these intricate relationships.
Additionally, studies on the effects of UV radiation on pea plants have shown that exposure to different wavelengths of UV light can lead to changes in the endogenous levels of IAA, as well as other stress-related hormones like abscisic acid (ABA) and the ethylene (B1197577) precursor ACC. bas.bg These findings suggest that IAA is an important component of the plant's response to UV-induced damage. bas.bg
Table of Research Findings on the Application of this compound
| Research Area | Organism | Key Finding | Significance |
|---|---|---|---|
| Root Development | Arabidopsis thaliana | Mutations in the AUX1 auxin influx carrier alter IAA distribution between shoot and root, affecting root architecture. nih.gov | Demonstrates the critical role of directional auxin transport, precisely measured using IAA-13C6, in root system development. nih.gov |
| Shoot Growth | Peach trees | A positive correlation exists between auxin concentration in axillary buds and lateral shoot growth. researchgate.net | Suggests that rootstock-induced vigor is mediated by auxin levels, highlighting the importance of accurate IAA quantification. researchgate.net |
| Gene Regulation | Arabidopsis thaliana | Disrupting the AtDAO1 gene for IAA oxidation leads to a large increase in IAA conjugates but not free IAA. pnas.org | Reveals the redundant roles of IAA conjugation and catabolism in maintaining auxin homeostasis, elucidated through stable isotope feeding studies. pnas.org |
| Stress Response | Lemna gibba | The primary IAA biosynthetic pathway shifts in response to changes in growth temperature. nih.gov | Shows the metabolic plasticity of plants in adapting to environmental stress, a finding dependent on stable isotope analysis. nih.gov |
Advanced Applications and Future Perspectives for Indoleacetic Acid 13c6 in Plant Science
Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The precise quantification of endogenous IAA and its metabolites is critical for building accurate models of plant hormonal networks. researchgate.net By serving as an internal standard in mass spectrometry-based methods like LC-MS/MS and GC-MS, ¹³C₆-IAA allows for the absolute quantification of auxin levels, correcting for analyte loss during sample preparation and analysis. researchgate.netnih.gov This high degree of accuracy is fundamental for meaningful multi-omics integration. For instance, correlating precise changes in the auxin metabolome with global protein expression (proteomics) or gene transcription (transcriptomics) can reveal novel regulatory networks. mdpi.commdpi.com
A multi-omics study might use ¹³C₆-IAA to quantify a shift in auxin homeostasis under a specific condition (e.g., drought stress) and simultaneously measure changes in protein abundance. By linking the metabolites to enzymes and signaling proteins, researchers can construct detailed pathway models, identifying key proteins whose expression or modification is influenced by auxin levels. mdpi.commdpi.com This integrated approach moves beyond simple correlation to elucidate the cause-and-effect relationships that govern plant responses.
Table 1: Complementary Insights from Multi-Omics Approaches in Plant Science This interactive table outlines how different omics fields provide unique yet complementary data, which, when integrated, offer a comprehensive understanding of biological systems.
| Multi-Omic Approach | Molecular Read-Out | Insights Provided | Enabling Technology |
|---|---|---|---|
| Metabolomics | Metabolites (e.g., IAA, amino acids, sugars) | Provides a direct snapshot of the plant's physiological state and enzymatic activity. | Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy |
| Proteomics | Proteins | Reveals the abundance of enzymes, receptors, and structural proteins, including post-translational modifications. | Mass Spectrometry, Western Blotting, ELISA |
| Transcriptomics | RNA and/or cDNA | Measures gene expression levels, indicating which genes are active under certain conditions. | RNA-Sequencing, Gene Arrays, RT-qPCR |
| Genomics | Genes (DNA) | Identifies the genetic blueprint, including variants that may affect hormone synthesis or signaling. | DNA Sequencing, Exome Sequencing |
Development of Novel Indoleacetic Acid-13C6-Based Tracing Methodologies
The use of ¹³C₆-IAA has evolved beyond simple quantification to enable sophisticated tracing methodologies that reveal the dynamics of auxin metabolism and transport. One such advanced technique is Stable Isotope Labeled Kinetics (SILK). nih.govplos.org The SILK method involves supplying a labeled precursor, such as [¹³C₆]anthranilate, to plant tissues and then monitoring the rate of incorporation of the ¹³C label into IAA over very short time scales, from seconds to minutes. nih.govplos.org By using ¹³C₆-IAA as a quantitative standard, researchers can precisely measure the flux through different biosynthetic pathways in real-time. umn.edu
These kinetic studies have been instrumental in dissecting the complex and interacting network of IAA biosynthesis, helping to clarify the contribution of different proposed pathways under various conditions. nih.govresearchgate.net For example, experiments using SILK have provided detailed information on how environmental signals or chemical inhibitors rapidly alter auxin production rates. nih.govplos.orgresearchgate.net
Furthermore, ¹³C₆-IAA is crucial for developing more accurate auxin transport assays. nih.gov By applying ¹³C₆-IAA to one part of a plant (e.g., the top of a hypocotyl section) and measuring its accumulation in another part over time, scientists can quantify the absolute rate of polar auxin transport. nih.gov This method allows clear distinction between the transported labeled auxin and the plant's endogenous pool, providing unambiguous data on transport velocity and capacity, which is critical for understanding developmental processes like root formation and tropic responses. nih.gov
Table 2: Example of a Kinetic Tracing Experiment Using a Labeled Precursor This table presents hypothetical data modeled on findings from SILK experiments, showing the incorporation of a ¹³C label from a precursor into IAA over time, demonstrating the ability to measure biosynthetic flux.
| Time After [¹³C₆]anthranilate Application (minutes) | Amount of Newly Synthesized [¹³C₆]IAA (pmol/g FW) |
|---|---|
| 0 | 0.0 |
| 2 | 1.5 |
| 5 | 4.2 |
| 10 | 9.8 |
| 30 | 25.1 |
Untangling Complex Auxin-Mediated Interactions in Plant Systems
Auxin is a master regulator that mediates a vast array of interactions, from developmental programs to responses to biotic and abiotic stresses. The ability to accurately measure auxin pools using ¹³C₆-IAA has been pivotal in untangling this complexity.
For instance, research on thermomorphogenesis—the process by which plants elongate to escape heat—has utilized ¹³C₆-IAA to resolve a long-standing question. By comparing Arabidopsis seedlings grown at normal and high temperatures, researchers found that high temperatures lead to a significant increase in the endogenous levels of free IAA. pnas.org This finding, made possible by precise quantification, demonstrated that temperature-induced hypocotyl elongation is driven by an increase in auxin synthesis, not just an increased sensitivity to the hormone. pnas.org
In the realm of plant-pathogen interactions, auxin plays a dual role, sometimes promoting susceptibility and other times resistance. researchgate.net Dissecting this relationship requires careful measurement of auxin dynamics during infection. Pathogenic bacteria can manipulate host auxin levels to promote disease. researchgate.net Conversely, plants modulate their own auxin pathways as part of their defense response. Using ¹³C₆-IAA as a tool to track these changes allows researchers to differentiate between host- and pathogen-derived auxin and to understand how this hormonal crosstalk influences the outcome of the interaction.
Table 3: Research Findings on Auxin-Mediated Interactions Elucidated with Labeled IAA This table summarizes key research areas where ¹³C₆-IAA has been instrumental in clarifying complex biological processes.
| Interaction Studied | Key Finding | Significance | Reference |
|---|---|---|---|
| Thermomorphogenesis | High temperature significantly increases the level of free IAA in Arabidopsis seedlings. | Proved that heat-induced elongation is caused by increased auxin biosynthesis. | pnas.org |
| Auxin Transport | [¹³C₆]IAA can be distinguished from endogenous IAA to quantify absolute transport rates in hypocotyls. | Enables precise measurement of polar auxin transport, crucial for developmental studies. | nih.gov |
| Plant-Pathogen Interactions | Auxin signaling pathways are often manipulated by pathogens to enhance susceptibility. | Understanding hormonal crosstalk is key to developing disease-resistant crops. | researchgate.net |
| Metabolite Profiling | Identification of novel auxin metabolites like oxIAA-leucine and oxIAA-phenylalanine. | Expands our knowledge of the auxin metabolic network and its regulation. | frontiersin.org |
Potential for this compound in Agricultural and Biotechnological Research Tools
The insights gained from using ¹³C₆-IAA have significant potential for translation into agricultural and biotechnological applications. The development of more resilient and higher-yielding crops often hinges on manipulating hormonal pathways.
A key area is the study of Plant Growth-Promoting Rhizobacteria (PGPR). Many of these beneficial soil microbes produce IAA, which can enhance host plant root development and nutrient uptake. nih.govnih.gov To select the most effective PGPR strains for use as biofertilizers, it is essential to quantify their IAA production and understand its effect on the plant. ¹³C₆-IAA serves as the gold-standard analytical tool for this purpose, enabling precise screening and characterization of microbial IAA synthesis. nih.govresearchgate.net This can lead to the development of microbial inoculants that reliably boost crop growth and reduce the need for chemical fertilizers. nih.gov
In plant tissue culture and micropropagation, auxins are used to induce rooting in plantlets. journaljeai.com The success of this process is highly dependent on the precise concentration of the applied auxin. By using ¹³C₆-IAA in research settings, companies can optimize rooting protocols for commercially important plants, such as bananas, by accurately monitoring auxin uptake, metabolism, and endogenous levels within the cultured tissues. journaljeai.com This leads to more efficient and reliable propagation methods for generating high-quality, uniform plants.
Furthermore, as our understanding of auxin transport and metabolism deepens, new targets for herbicide development may emerge. ¹³C₆-IAA is a critical research tool for studying the mode of action of existing auxin-mimic herbicides and for discovering new compounds that can selectively disrupt auxin homeostasis in weeds.
Q & A
Q. What is the role of isotopic labeling (e.g., 13C6) in studying indoleacetic acid (IAA) in plant hormone research?
Indoleacetic Acid-13C6 serves as a stable isotope-labeled internal standard for precise quantification in mass spectrometry (MS)-based methods. Its use minimizes matrix effects and improves accuracy by correcting for analyte loss during extraction and ionization. For example, in gas chromatography (GC) or liquid chromatography (LC)-MS workflows, the labeled compound co-elutes with endogenous IAA, enabling reliable peak integration and quantification via isotope dilution .
Q. What are the standard analytical methods for quantifying this compound in plant tissues?
A widely validated approach involves derivatizing IAA (e.g., methyl ester formation) followed by GC coupled with nitrogen-phosphorus detection (NPD) or MS. The NPD method achieves sensitivity in the picogram range, as demonstrated in maize kernel extracts, but requires rigorous optimization of detector temperature and gas flow rates to reduce noise . Modern LC-tandem MS methods, which avoid derivatization, offer higher specificity and are increasingly preferred for high-throughput analyses .
Advanced Research Questions
Q. How can researchers optimize chromatographic parameters to distinguish this compound from endogenous IAA in complex matrices?
Column selection and mobile phase composition are critical. For GC-NPD, polar columns (e.g., DB-WAX) enhance separation of methylated IAA derivatives, while LC-MS methods benefit from reverse-phase columns (e.g., C18) with gradient elution using methanol/water containing 0.1% formic acid. Fine-tuning collision energy in MS/MS further resolves isotopic clusters, ensuring minimal interference from co-eluting metabolites .
Q. What strategies address discrepancies in IAA quantification when comparing GC-NPD and LC-MS data?
Discrepancies often arise from differential extraction efficiencies or derivatization artifacts. To resolve this, validate both methods using spiked recovery experiments with Indoleacetic Acid-13C5. For instance, GC-NPD may underestimate free IAA due to incomplete methylation, whereas LC-MS detects both free and conjugated forms unless hydrolyzed. Cross-validation with enzymatic hydrolysis (e.g., β-glucosidase treatment) can clarify these differences .
Q. How should researchers design experiments to account for isotopic exchange or degradation of this compound in long-term studies?
Conduct stability tests under experimental conditions (e.g., light, temperature, pH). Store labeled IAA in inert solvents (e.g., acetonitrile) at -80°C to prevent degradation. Use short-term exposure protocols and include control samples spiked with this compound at each time point to monitor isotopic integrity .
Q. What statistical approaches are recommended for analyzing low-abundance IAA signals in noisy chromatographic data?
Apply signal smoothing algorithms (e.g., Savitzky-Golay) and baseline correction tools in software like XCMS or Skyline. For low signal-to-noise ratios, use replicate injections (n ≥ 5) and report coefficients of variation (CVs). Advanced workflows integrate machine learning models to distinguish true peaks from background noise .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility when using this compound across laboratories?
Adopt standardized protocols from literature, such as the extraction method in J. Amer. Soc. Hort. Sci. (1980), which specifies methanol:water:formic acid (80:19:1) as the solvent system. Share raw data (m/z values, retention times) and instrument parameters publicly to align inter-lab comparisons .
Q. What are the limitations of using this compound in kinetic studies of IAA metabolism?
While the label improves quantification, 13C6 may slightly alter reaction rates due to kinetic isotope effects (KIEs). Mitigate this by comparing turnover rates between labeled and unlabeled IAA in pilot studies. Use time-course sampling and model-based corrections for KIEs in computational analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
